

Technical Guide: Spectroscopic Profiling of Methyl 2-(bromomethyl)-3-fluorobenzoate

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Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-3-fluorobenzoate

Cat. No.: B118828

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical guide on the expected spectroscopic characteristics of **Methyl 2-(bromomethyl)-3-fluorobenzoate**. Due to the limited availability of direct experimental data in public databases, this guide leverages spectral data from analogous compounds and established principles of spectroscopic analysis to predict the spectral features of the title compound. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **Methyl 2-(bromomethyl)-3-fluorobenzoate**
- Molecular Formula: $C_9H_8BrFO_2$
- Molecular Weight: 247.06 g/mol
- CAS Number: 197537-73-6

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **Methyl 2-(bromomethyl)-3-fluorobenzoate** based on spectroscopic principles and data from structurally related compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Predicted Coupling Constants (J, Hz)
~7.8-7.9	Doublet of doublets	Aromatic H	$J \approx 7-8 \text{ Hz}$, $J \approx 1-2 \text{ Hz}$
~7.4-7.5	Triplet of doublets	Aromatic H	$J \approx 7-8 \text{ Hz}$, $J \approx 4-5 \text{ Hz}$
~7.1-7.2	Triplet	Aromatic H	$J \approx 7-8 \text{ Hz}$
~4.8	Singlet	$-\text{CH}_2\text{Br}$	-
~3.9	Singlet	$-\text{OCH}_3$	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~165	$\text{C}=\text{O}$ (ester)
~160 (d, $J \approx 250 \text{ Hz}$)	$\text{C}-\text{F}$
~135	Aromatic $\text{C}-\text{CO}$
~130	Aromatic CH
~125 (d, $J \approx 3-4 \text{ Hz}$)	Aromatic CH
~120 (d, $J \approx 15-20 \text{ Hz}$)	Aromatic $\text{C}-\text{CH}_2\text{Br}$
~118 (d, $J \approx 20-25 \text{ Hz}$)	Aromatic CH
~52	$-\text{OCH}_3$
~30	$-\text{CH}_2\text{Br}$

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-CH ₃ , -CH ₂ -)
~1720	Strong	C=O stretch (ester)
~1600, ~1470	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch (ester)
~1220	Strong	C-F stretch
~680	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Predicted Assignment
246/248	[M] ⁺ (Molecular ion peak with bromine isotopes)
215/217	[M - OCH ₃] ⁺
187/189	[M - COOCH ₃] ⁺
167	[M - Br] ⁺
139	[M - Br - CO] ⁺
108	[C ₇ H ₅ F] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **Methyl 2-(bromomethyl)-3-fluorobenzoate**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - A standard proton experiment is performed.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
 - The spectral width is set to cover the range of 0-10 ppm.
- ^{13}C NMR Acquisition:
 - A proton-decoupled carbon experiment is performed.
 - Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve adequate signal-to-noise ratio.
 - The spectral width is set to cover the range of 0-200 ppm.

3.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Thin Film (for oils): A drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Acquisition:

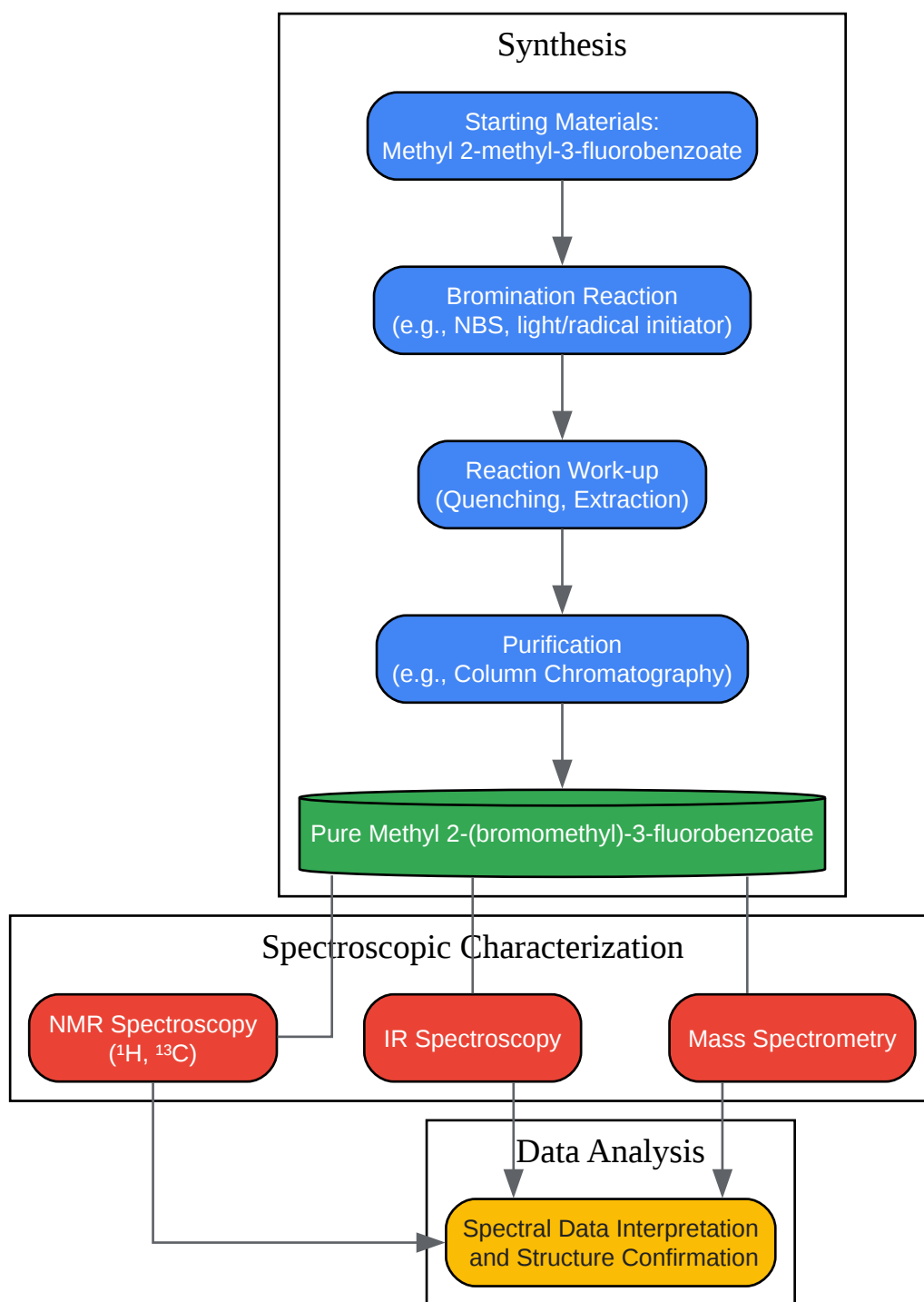
- A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded.
- The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} .
- An average of 16-32 scans is typically performed to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, commonly equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
- Sample Introduction: The sample can be introduced directly via a heated probe or, if volatile, through a gas chromatograph (GC-MS).
- Acquisition (EI mode):
 - The sample is vaporized and bombarded with a beam of electrons (typically 70 eV).
 - The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
 - The spectrum is recorded, showing the relative abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **Methyl 2-(bromomethyl)-3-fluorobenzoate**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Methyl 2-(bromomethyl)-3-fluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b118828#methyl-2-bromomethyl-3-fluorobenzoate-spectral-data-nmr-ir-ms>]

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